molecular formula C16H13N3O5S2 B2838453 3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 886916-69-4

3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2838453
CAS No.: 886916-69-4
M. Wt: 391.42
InChI Key: AKZJEHNDIOSJJP-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylsulfonyl group and a nitrobenzo[d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by nitration to introduce the nitro group. The ethylsulfonyl group is then introduced via sulfonation, and finally, the benzamide moiety is formed through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzo[d]thiazolyl moiety, in particular, provides unique electronic properties that are not found in similar compounds .

Properties

IUPAC Name

3-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-2-26(23,24)12-5-3-4-10(8-12)15(20)18-16-17-13-7-6-11(19(21)22)9-14(13)25-16/h3-9H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZJEHNDIOSJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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